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molecular formula C8H10N2O3 B8768005 Methyl 6-methoxy-2-methylpyrimidine-4-carboxylate CAS No. 136518-03-1

Methyl 6-methoxy-2-methylpyrimidine-4-carboxylate

Cat. No. B8768005
M. Wt: 182.18 g/mol
InChI Key: PLYUIICLTQITBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05324710

Procedure details

62.6 g of methyl 6-methoxy-2-methylpyrimidine-4-carboxylate are added to a stirred solution of 14.4 g of sodium hydroxide in 100 ml of water and 350 ml of methanol and stirring is continued until hydrolysis is complete (TLC checking). 200 ml of methanol are added to the reaction mixture, and the sodium salt is filtered off with suction and then washed with methanol/diethyl ether (1:1) on the suction filter. The filter residue (59.3 g; melting point above 265° C.) dried in vacuo at 50° C. is introduced in portions into a solution of 24.5 g of acetyl chloride in 300 ml of methanol. The mixture is then stirred at room temperature for 1/2 h, the solid is filtered off with suction and the filter residue is then washed with abs. methanol. The filtrate is concentrated in vacuo on a rotary evaporator and the residue is dried at high vacuum. 25.1 g of 6-methoxy-2-methylpyrimidine-4-carboxylic acid of melting point 184°-188° C. (dec.) are obtained in this way.
Quantity
62.6 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH3:9])[N:6]=[C:5]([C:10]([O:12]C)=[O:11])[CH:4]=1.[OH-].[Na+]>O.CO>[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH3:9])[N:6]=[C:5]([C:10]([OH:12])=[O:11])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
62.6 g
Type
reactant
Smiles
COC1=CC(=NC(=N1)C)C(=O)OC
Name
Quantity
14.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
350 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is continued until hydrolysis
FILTRATION
Type
FILTRATION
Details
the sodium salt is filtered off with suction
WASH
Type
WASH
Details
washed with methanol/diethyl ether (1:1) on the suction
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The filter residue (59.3 g; melting point above 265° C.) dried in vacuo at 50° C.
ADDITION
Type
ADDITION
Details
is introduced in portions into a solution of 24.5 g of acetyl chloride in 300 ml of methanol
STIRRING
Type
STIRRING
Details
The mixture is then stirred at room temperature for 1/2 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
the solid is filtered off with suction
WASH
Type
WASH
Details
the filter residue is then washed with abs
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue is dried at high vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=NC(=N1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 25.1 g
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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